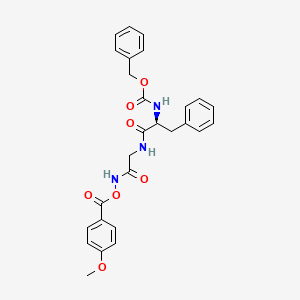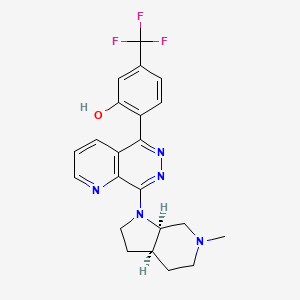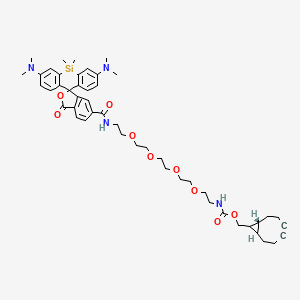
SiR-PEG4-BCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR-PEG4-BCN is a fluorescent dye and a click chemistry reagent. It contains a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioorthogonal chemistry due to its ability to react under mild conditions without the need for a catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-BCN involves the conjugation of a silicon rhodamine (SiR) fluorophore with a polyethylene glycol (PEG) linker and a BCN group. The reaction typically involves the following steps:
Synthesis of SiR Fluorophore: The SiR fluorophore is synthesized through a series of reactions involving the condensation of a rhodamine derivative with a silicon-containing compound.
Attachment of PEG Linker: The PEG linker is attached to the SiR fluorophore through a nucleophilic substitution reaction.
Conjugation with BCN Group: The BCN group is introduced through a click chemistry reaction, where the BCN group is conjugated to the PEG linker
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The production is typically carried out in a controlled environment to prevent contamination and degradation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
SiR-PEG4-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, without the need for a catalyst
Major Products
The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked conjugates. These conjugates retain the fluorescent properties of the SiR fluorophore, making them useful for imaging and labeling applications .
Applications De Recherche Scientifique
SiR-PEG4-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in bioorthogonal labeling of biomolecules, such as proteins, nucleic acids, and lipids, for imaging and tracking in live cells
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications
Mécanisme D'action
The mechanism of action of SiR-PEG4-BCN involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound reacts with azide-containing molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
SiR-PEG4-N3: Similar to SiR-PEG4-BCN but contains an azide group instead of a BCN group.
SiR-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, another bioorthogonal reactive group.
Uniqueness
This compound is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions under mild conditions without the need for a catalyst. This makes it highly suitable for bioorthogonal applications, particularly in live-cell imaging and labeling .
Propriétés
Formule moléculaire |
C48H62N4O9Si |
|---|---|
Poids moléculaire |
867.1 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H62N4O9Si/c1-51(2)34-14-17-40-43(30-34)62(5,6)44-31-35(52(3)4)15-18-41(44)48(40)42-29-33(13-16-38(42)46(54)61-48)45(53)49-19-21-56-23-25-58-27-28-59-26-24-57-22-20-50-47(55)60-32-39-36-11-9-7-8-10-12-37(36)39/h13-18,29-31,36-37,39H,9-12,19-28,32H2,1-6H3,(H,49,53)(H,50,55)/t36-,37+,39? |
Clé InChI |
BOBFUSGLBBAKFU-AAZKRURQSA-N |
SMILES isomérique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6[C@H]7[C@@H]6CCC#CCC7)C(=O)O3 |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC#CCC7)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)



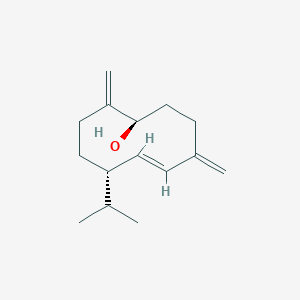
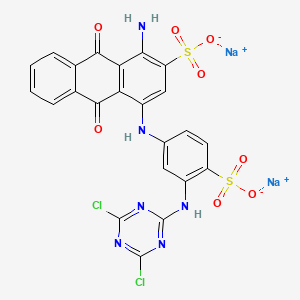
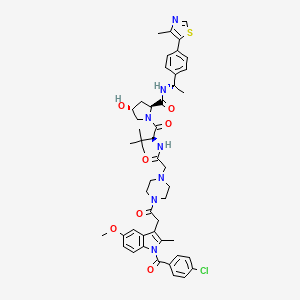
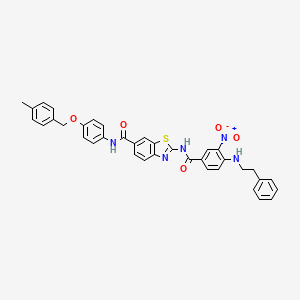
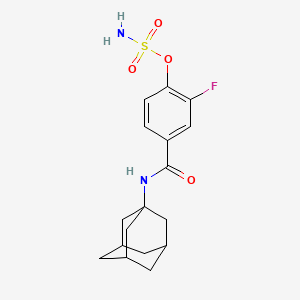

![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
